molecular formula C20H21FN2O5S B415771 ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B415771
M. Wt: 420.5g/mol
InChI Key: BDLIYDKQOHKUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C20H21FN2O5S . This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 2-fluorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions involving thiophene derivatives and morpholine to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C20H21FN2O5S

Molecular Weight

420.5g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H21FN2O5S/c1-3-28-20(26)15-12(2)16(19(25)23-8-10-27-11-9-23)29-18(15)22-17(24)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,24)

InChI Key

BDLIYDKQOHKUGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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